Berkelic acid

Description

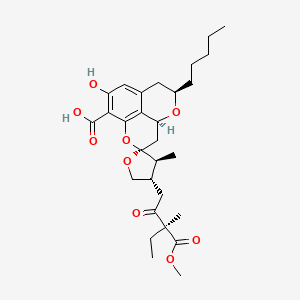

Structure

3D Structure

Properties

CAS No. |

905305-61-5 |

|---|---|

Molecular Formula |

C29H40O9 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |

InChI |

InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |

InChI Key |

KUPCHRRTAPZASB-FZIMWOAESA-N |

SMILES |

CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |

Isomeric SMILES |

CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |

Canonical SMILES |

CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |

Other CAS No. |

905305-61-5 |

Synonyms |

berkelic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Scientific Deep Dive into Berkelic Acid from Berkeley Pit Fungus

A Technical Guide for Researchers and Drug Development Professionals

Discovered in the harsh, acidic, and metal-laden environment of the Berkeley Pit in Montana, Berkelic acid is a novel spiroketal natural product isolated from an extremophilic Penicillium fungus.[1][2] This unique compound initially garnered significant attention for its reported selective anticancer activity. This technical guide provides an in-depth overview of this compound, from its discovery and biological activity to its complex synthesis and the signaling pathways it has been reported to inhibit.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's biological activity as reported in the initial discovery and subsequent studies.

Table 1: Reported Biological Activity of this compound

| Target | Activity Type | Value | Reference |

| OVCAR-3 (human ovarian cancer cell line) | GI₅₀ | 91 nM | [1] |

| MMP-3 (Matrix Metalloproteinase-3) | Inhibition | 1.87 µM | [1] |

| Caspase-1 | Inhibition | 98 µM | [1] |

Table 2: Re-evaluation of Anticancer Activity of Synthetic this compound

| Cell Lines | Concentration Tested | Activity | Reference |

| NCI 60 cell line panel (including OVCAR-3) | up to 10 µM | No activity observed | [1] |

It is crucial to note that subsequent studies involving the total synthesis of this compound did not replicate the initial potent and selective anticancer activity against the OVCAR-3 cell line. This discrepancy suggests that the original isolated sample may have contained a highly potent, minor contaminant.

Experimental Protocols

While the detailed experimental protocol for the original isolation and purification of this compound from the Penicillium fungus by Stierle et al. is not fully available in the public domain through standard search methodologies, this section provides a detailed, representative protocol for the total synthesis of (–)-Berkelic acid, which has been crucial for confirming its structure and evaluating its biological activity. The following is a key step in a published total synthesis.

Representative Synthetic Protocol: Silver-Mediated Cascade for this compound Core Synthesis

This protocol describes a critical step in the convergent synthesis of the tetracyclic core of this compound, inspired by its hypothetical biosynthesis from spicifernin and pulvilloric acid fragments.

Materials:

-

Spicifernin-like alkynol synthon

-

Pulvilloric acid-like lactol synthon

-

Silver hexafluoroantimonate (AgSbF₆)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

A solution of the spicifernin-like alkynol (1.2 equivalents) and the pulvilloric acid-like lactol (1.0 equivalent) is prepared in anhydrous diethyl ether under an inert atmosphere.

-

To this stirring solution, silver hexafluoroantimonate (AgSbF₆, 1.4 equivalents) is added at room temperature.

-

The reaction mixture is stirred for approximately 3 hours at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the crude product is purified by flash chromatography to yield a mixture of oxoberkelate diastereomers.

-

Further purification by semi-preparative high-performance liquid chromatography (HPLC) is employed to isolate the individual diastereomers.

Visualizing the Molecular Landscape: Pathways and Processes

The following diagrams, rendered using the DOT language, illustrate the proposed biosynthetic pathway of this compound and the signaling pathways it is reported to inhibit.

Biosynthetic Pathway of this compound

The structure of this compound suggests a biosynthetic origin from the combination of two other natural products, spicifernin and pulvilloric acid. The following diagram illustrates a proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

MMP-3 Signaling Pathway and Inhibition

Matrix metalloproteinase-3 (MMP-3) is a key enzyme involved in the degradation of the extracellular matrix. Its activity is implicated in various physiological and pathological processes, including cancer metastasis. This compound has been reported to be a moderate inhibitor of MMP-3.

Caption: MMP-3 signaling pathway and inhibition by this compound.

Caspase-1 Inflammasome Pathway and Inhibition

Caspase-1 is a cysteine protease that plays a central role in the inflammatory response. It is activated by the inflammasome, a multi-protein complex, and is responsible for the processing and activation of pro-inflammatory cytokines. This compound has been shown to inhibit Caspase-1.

Caption: Caspase-1 inflammasome pathway and inhibition.

References

Whitepaper: Berkelic Acid and its Fungal Producer from an Extremophilic Environment

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the Berkelic Acid-Producing Fungal Extremophile, Penicillium sp. 10/I/3

Executive Summary

This compound is a novel, complex spiroketal natural product with significant and selective anticancer properties.[1][2][3] It was isolated from a fungal extremophile, a species of Penicillium, thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit Lake in Montana, USA.[1][2] This unique habitat has fostered the evolution of microorganisms with the capacity to produce novel bioactive metabolites. This compound demonstrates potent, nanomolar-level cytotoxicity against the OVCAR-3 human ovarian cancer cell line and also inhibits key enzymes such as matrix metalloproteinase-3 (MMP-3) and caspase-1.[2][4][5] This document provides a comprehensive technical overview of the producing organism, the physicochemical and biological properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its proposed biosynthesis and mechanism of action.

The Fungal Extremophile: Penicillium sp. 10/I/3

The source of this compound is a fungal strain identified as Penicillium sp. 10/I/3, isolated from the surface waters of the Berkeley Pit Lake.[2] This abandoned open-pit copper mine is a notable extreme environment, characterized by a large volume of water with a pH of 2.5 and high concentrations of dissolved metal sulfates, including copper, aluminum, iron, and zinc.[2] Organisms that thrive in such low-pH conditions are known as acidophiles. The ability of this Penicillium species to survive and produce complex secondary metabolites in this environment underscores the value of bioprospecting in extreme locations for novel drug discovery leads.

Penicillium is a large and ubiquitous genus of ascomycetous fungi, known for producing a wide array of bioactive compounds, most famously the antibiotic penicillin.[6][7] Species within this genus are characterized by their brush-like spore-producing structures (penicilli).[8] They are adaptable to a wide range of environments and substrates, but the specific strain producing this compound is distinguished by its extremophilic nature.[9][10]

This compound: Physicochemical and Biological Properties

This compound is a tetracyclic spiroketal with a complex and highly substituted structure.[4] Its discovery was the result of a bioassay-guided fractionation effort aimed at identifying novel enzyme inhibitors from the fungal extract.[1][2][3]

Data Presentation

The quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₀O₉ | [2][11][12] |

| Molar Mass | 532.63 g/mol | [11][12] |

| Appearance | Not specified in literature | |

| Optical Rotation | [α]D²² = -83.5 (c=0.0113, MeOH) | [13] |

Table 2: Biological Activity of this compound

| Target/Assay | Activity Metric | Value | Reference |

| Ovarian Cancer Cell Line (OVCAR-3) | GI₅₀ (50% Growth Inhibition) | 91 nM | [1][4][5] |

| Matrix Metalloproteinase-3 (MMP-3) | Inhibition Concentration | 1.87 µM | [4][5] |

| Caspase-1 | Inhibition Concentration | 98 µM | [4][5] |

Experimental Protocols

The following sections detail the methodologies for the isolation of the fungus and the extraction and characterization of this compound, based on published literature.

Fungal Isolation and Culturing

-

Sample Collection: Water samples were collected from the surface of the Berkeley Pit Lake, Montana.

-

Fungal Isolation: Standard microbiological techniques were used to isolate fungal strains from the water samples onto appropriate growth media.

-

Culturing for Metabolite Production: The active Penicillium species was cultured in a suitable liquid fermentation medium. While the exact media composition is not detailed in the primary discovery paper, large-scale fermentation would typically involve a nutrient-rich broth (e.g., potato dextrose broth) incubated for several days or weeks to allow for the production of secondary metabolites.

This compound Extraction and Isolation

The isolation of this compound was achieved through a bioassay-guided fractionation process, where extracts were continuously tested for activity in MMP-3 and caspase-1 inhibition assays.

-

Initial Extraction: The fungal culture (broth and mycelia) was extracted with an organic solvent. The primary literature specifies a chloroform extract.[2]

-

Solvent Partitioning: The crude chloroform extract was likely subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatographic Separation: The active fractions were further purified using a series of chromatographic techniques. This typically includes:

-

Silica Gel Chromatography: To perform a broad separation of compounds.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase column (e.g., C18), to yield pure this compound.

-

-

Purity Confirmation: The purity of the final compound was confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry:

-

Initial analysis by Electron Ionization Mass Spectrometry (EIMS) did not show a parent ion for this compound.[2]

-

To overcome this, the molecule was derivatized by esterification with diazomethane to yield a dimethyl ester.[2]

-

High-Resolution EIMS (HREIMS) on the dimethyl ester derivative gave a strong parent ion, which established the molecular formula of the parent compound as C₂₉H₄₀O₉.[2]

-

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted in a suitable solvent (e.g., CDCl₃ or CD₃OD) to determine the connectivity and stereochemistry of the molecule.

-

¹H NMR: To identify the proton environments.

-

¹³C NMR: To identify the carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Heteronuclear Multiple Bond Correlation (HMBC) was particularly crucial for establishing the connectivity of the complex tetracyclic core by identifying 2- and 3-bond correlations between protons and carbons.[2] For example, HMBC data established the structure of the side chain by showing correlations from methylene protons (H-20) to a ketone (C-21) and from methyl protons (H-27) to a quaternary carbon (C-22) and an ester carbonyl (C-28).[2]

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the bioassay-guided fractionation workflow used to isolate this compound.

Proposed Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, its structure suggests a polyketide origin, which is common for fungal metabolites. A related compound, spicifernin, is known to be derived from an acetate chain with methylation from S-adenosyl methionine (SAM).[2] this compound appears to be an elongated version of this structure, suggesting a similar biosynthetic origin.

References

- 1. This compound, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. umimpact.umt.edu [umimpact.umt.edu]

- 4. Concise total synthesis of (−)-berkelic acid via regioselective spiroacetal/pyran formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A Diastereoselective Formal Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillium - Wikipedia [en.wikipedia.org]

- 7. Penicillium sp - Eurofins USA [eurofinsus.com]

- 8. Penicillium | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 9. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 10. inspq.qc.ca [inspq.qc.ca]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound | C29H40O9 | CID 139584175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of (−)-Berkelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Berkelic Acid: A Comprehensive Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berkelic acid, a structurally novel spiroketal, has garnered significant attention in the scientific community for its potent and selective anticancer properties.[1] Isolated from an extremophilic fungus, this natural product presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation and purification, and an exploration of its known biological activities and potential mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique fungal metabolite.

Natural Source: An Extremophilic Fungus from a Unique Environment

This compound is a secondary metabolite produced by a species of Penicillium, a genus of fungi.[1] What makes the origin of this compound particularly fascinating is that the producing fungus is an extremophile, thriving in the harsh and unusual environment of the Berkeley Pit Lake in Butte, Montana.[1][2] This abandoned open-pit copper mine is filled with acidic water (pH 2.5) that is heavily contaminated with high concentrations of metal sulfates.[2] The ability of this Penicillium species to survive and produce complex secondary metabolites in such an extreme environment underscores the vast and largely untapped potential of extremophiles as a source for novel bioactive compounds.

Another publication has identified Penicillium rubrum as a source of various bioactive compounds, also isolated from the Berkeley Pit Lake, which are inhibitors of caspase-1.[3] This suggests that this unique environment harbors a rich diversity of fungi with the capacity to produce a wide array of biologically active molecules.

Isolation of this compound: A Bioassay-Guided Approach

The isolation of this compound from the fungal culture is achieved through a multi-step process known as bioassay-guided fractionation.[1] This technique involves systematically separating the components of a crude extract and testing the biological activity of each fraction to guide the purification of the active compound.

Fermentation of the Producing Organism

While the original publication by Stierle et al. does not provide exhaustive details on the fermentation media and conditions, a general protocol for the cultivation of Penicillium species for secondary metabolite production can be outlined. Typically, the fungus is grown in a liquid culture medium containing a carbon source (e.g., glucose, potato dextrose broth), a nitrogen source, and essential minerals. The culture is incubated for a specific period, often several weeks, under controlled conditions of temperature and aeration to allow for the production and accumulation of this compound in the culture broth.

Experimental Protocol for Extraction and Purification

The following is a detailed methodology for the isolation of this compound based on the principles of bioassay-guided fractionation:

-

Extraction: The fungal culture, including both the mycelium and the broth, is extracted with an organic solvent such as ethyl acetate. This initial extraction separates the organic-soluble secondary metabolites, including this compound, from the aqueous components of the culture.

-

Solvent Partitioning: The crude ethyl acetate extract is then subjected to solvent-solvent partitioning to further separate compounds based on their polarity. This typically involves partitioning the extract between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., methanol).

-

Chromatographic Purification: The active fraction from the solvent partitioning step is then subjected to a series of chromatographic techniques to isolate this compound to purity. This is a multi-step process that may include:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and tested for their biological activity.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified using HPLC. A reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The elution can be isocratic or a gradient.

-

-

Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Biological Activity Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₀O₉ | [4][5] |

| Molar Mass | 532.630 g/mol | [4] |

| GI₅₀ (OVCAR-3) | 91 nM | [6] |

| IC₅₀ (MMP-3) | 1.87 µM | |

| IC₅₀ (Caspase-1) | 98 µM |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | The ¹H and ¹³C NMR spectral data of synthetic (-)-Berkelic acid in both CDCl₃ and CD₃OD are identical to those of the natural product.[6] |

| ¹³C NMR | The ¹H and ¹³C NMR spectral data of synthetic (-)-Berkelic acid in both CDCl₃ and CD₃OD are identical to those of the natural product.[6] |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular formula. |

Biological Activity and Potential Mechanism of Action

This compound has demonstrated significant and selective biological activity, particularly against ovarian cancer cells.[1] Its primary known targets are matrix metalloproteinase-3 (MMP-3) and caspase-1, two enzymes implicated in cancer progression and inflammation.[6]

Inhibition of MMP-3 and Caspase-1

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[7] Overexpression of certain MMPs, including MMP-3, is associated with tumor invasion and metastasis. Caspase-1 is a key inflammatory cysteine protease that activates pro-inflammatory cytokines.[3] By inhibiting these enzymes, this compound may disrupt key processes that contribute to cancer cell survival, proliferation, and spread.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its anticancer effects are still under investigation. However, based on its known targets, a hypothetical pathway can be proposed. Inhibition of MMP-3 by this compound could lead to a reduction in ECM degradation, thereby hindering cancer cell invasion and metastasis. The inhibition of caspase-1 may modulate the inflammatory tumor microenvironment, which is known to play a critical role in cancer progression.

In the OVCAR-3 ovarian cancer cell line, this compound's activity likely leads to the induction of apoptosis (programmed cell death). This could be triggered through various intracellular signaling cascades that are activated in response to the inhibition of MMP-3 and caspase-1, or through other, as-yet-unidentified targets.

Experimental Workflow for Isolation and Characterization of this compound

References

- 1. This compound, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Caspase-1 Inhibitors from an Extremophilic Fungus that Target Specific Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C29H40O9 | CID 139584175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of (−)-Berkelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Berkelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkelic acid is a structurally unique fungal metabolite endowed with potent and selective anticancer activity. Isolated from an extremophilic Penicillium species, its novel tetracyclic spiroketal framework and multiple stereocenters have presented a significant challenge for structural elucidation and chemical synthesis. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a historical perspective on its structural revision. Detailed spectroscopic data, key experimental protocols for its synthesis, and logical workflows for its structural determination are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound was first isolated in 2006 from the fermentation broth of a Penicillium species found in the acidic, metal-contaminated waters of the Berkeley Pit mine in Montana.[1] This novel natural product initially garnered significant attention due to its potent and selective cytotoxic activity against the OVCAR-3 human ovarian cancer cell line, with a GI50 of 91 nM.[1] Additionally, it was found to be a moderate inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1.[1] The complex chemical architecture of this compound, featuring a novel tetracyclic skeleton with a chroman/isochroman spiroacetal system and six chiral centers, has made it an attractive and challenging target for total synthesis.[1]

Chemical Structure

The molecular formula of this compound has been established as C₂₉H₄₀O₉. Its structure is characterized by a highly substituted aromatic ring fused to a pyran ring, which in turn is part of a spiroketal system linked to a tetrahydrofuran ring. A side chain containing a quaternary carbon and a carboxylic acid functionality extends from the tetrahydrofuran ring.

Molecular Weight: 532.6 g/mol

Key Structural Features:

-

Tetracyclic Core: A rigid framework composed of four fused rings.

-

Spiroketal: A key functional group where two cyclic ethers are joined at a single carbon atom.

-

Chroman/Isochroman Moiety: The bicyclic system containing the aromatic ring and a dihydropyran ring.

-

Highly Substituted Benzene Ring: Contains a carboxylic acid, a hydroxyl group, and an alkyl substituent.

-

Chiral Centers: Six stereocenters, contributing to the molecule's complex three-dimensional shape.

Stereochemistry: A Tale of Revision

The initial structural assignment of this compound was based on extensive NMR spectroscopic analysis. However, subsequent total synthesis efforts by the research groups of Fürstner and Snider led to a revision of the stereochemistry at two of the chiral centers, C-18 and C-19.[1]

The first total synthesis of (-)-Berkelic acid by Snider and coworkers in 2009 confirmed the revised structure and established the absolute stereochemistry of the natural product.[1] Their work, along with that of Fürstner, demonstrated that the originally proposed stereoisomer was thermodynamically less stable. The stereochemistry at the C-22 quaternary center in the side chain was also determined through total synthesis and comparison of the spectral data of the resulting diastereomers with the natural product.[1]

The optical rotation of the natural (-)-Berkelic acid was reported as [α]D²² = -83.5 (c 0.0113, MeOH), and the synthetic (-)-Berkelic acid showed a specific rotation of [α]D²² = -115.5 (c 0.55, MeOH), confirming the absolute stereochemistry.[1]

Data Presentation

Table 1: Physicochemical Properties of (-)-Berkelic Acid

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₀O₉ | [1] |

| Molecular Weight | 532.6 g/mol | |

| Specific Rotation (Natural) | [α]D²² = -83.5 (c 0.0113, MeOH) | [1] |

| Specific Rotation (Synthetic) | [α]D²² = -115.5 (c 0.55, MeOH) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Berkelic Acid in CDCl₃

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 171.8 | |

| 2 | 108.5 | |

| 3 | 161.4 | |

| 4 | 101.2 | 6.29 (s) |

| 5 | 158.9 | |

| 6 | 110.1 | |

| 7 | 34.9 | 2.58 (m) |

| 8 | 31.7 | 1.55 (m), 1.30 (m) |

| 9 | 29.2 | 1.25 (m) |

| 10 | 22.6 | 1.25 (m) |

| 11 | 14.1 | 0.87 (t, 6.8) |

| 15 | 77.2 | 4.60 (dd, 10.8, 2.0) |

| 16 | 35.8 | 1.88 (m), 1.68 (m) |

| 17 | 108.4 | |

| 18 | 41.5 | 2.15 (m) |

| 19 | 71.3 | 4.05 (m) |

| 20 | 45.1 | 2.85 (dd, 16.0, 3.2), 2.70 (dd, 16.0, 9.2) |

| 21 | 213.8 | |

| 22 | 59.5 | |

| 23 | 32.1 | 1.80 (m), 1.70 (m) |

| 24 | 7.7 | 0.83 (t, 7.4) |

| 25 | 24.9 | 1.15 (s) |

| 26 | 176.4 | |

| 27 | 25.1 | 1.29 (s) |

| 28 | 174.1 | |

| OMe | 52.4 | 3.70 (s) |

Data compiled from the supporting information of the first total synthesis by Snider and coworkers.

Experimental Protocols

The structural elucidation and confirmation of this compound have been heavily reliant on a combination of spectroscopic techniques and total chemical synthesis.

Isolation of Natural this compound

The producing organism, a Penicillium species, was cultured in a liquid medium. The fungal mycelium and the broth were extracted with organic solvents. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Key Synthetic Protocol: Construction of the Tetracyclic Core

One of the pivotal steps in the total synthesis of (-)-Berkelic acid, as reported by Snider and coworkers, is the stereospecific condensation of a functionalized ketal aldehyde with a 2,6-dihydroxybenzoic acid derivative to construct the tetracyclic core.

Reaction: Oxa-Pictet-Spengler condensation.

Procedure Outline:

-

To a solution of the chiral ketal aldehyde and the 2,6-dihydroxybenzoic acid derivative in a suitable solvent (e.g., methanol), an acid catalyst (e.g., Dowex 50WX8-400-H⁺ resin) is added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours) to allow for the cyclization and spiroketal formation to proceed.

-

The reaction is then worked up by filtering off the resin and removing the solvent under reduced pressure.

-

The resulting mixture of diastereomers is often treated with diazomethane to form the methyl esters, which facilitates purification by chromatography.

-

Further equilibration of the diastereomeric mixture under acidic conditions can be performed to enrich the thermodynamically more stable, desired isomer.[1]

Spectroscopic Methods for Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments were crucial for establishing the planar structure and the relative stereochemistry of this compound. NOESY experiments, in particular, were instrumental in determining the through-space proximity of protons, which helped in assigning the relative configuration of the stereocenters.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and thus the molecular formula of this compound.

-

X-ray Crystallography: While obtaining suitable crystals of the natural product itself proved challenging, X-ray crystallography of synthetic intermediates was pivotal in confirming the revised stereochemistry of the tetracyclic core.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Simplified Retrosynthetic Analysis

Caption: Simplified retrosynthesis of this compound.

Conclusion

The journey from the isolation of this compound to the definitive assignment of its complex stereostructure exemplifies the power of combining modern spectroscopic techniques with the rigors of total chemical synthesis. This in-depth guide provides a comprehensive resource on the chemical structure and stereochemistry of this potent anticancer agent. The detailed data and experimental insights presented herein are intended to facilitate further research into the synthesis of this compound analogs and the exploration of its therapeutic potential.

References

The Rising Therapeutic Potential of Novel Spiroketals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety, a unique structural feature found in a diverse array of natural products, is increasingly being recognized for its significant and varied biological activities. This technical guide provides an in-depth overview of the core biological activities of several novel spiroketals, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts in this promising field.

Anticancer Activity of Peniciketal A

Peniciketal A, a spiroketal isolated from the fungus Penicillium raistrickii, has demonstrated notable anticancer effects, particularly against non-small cell lung cancer. Its activity has been primarily evaluated in the A549 human lung carcinoma cell line.

Quantitative Anticancer Data

The cytotoxic effect of Peniciketal A on A549 cells is summarized in the table below.

| Compound | Cell Line | Assay | Endpoint | Result |

| Peniciketal A | A549 (Human Lung Carcinoma) | MTT Assay | IC50 | 22.33 µM (72h) |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Peniciketal A exerts its anticancer effects through a multi-faceted mechanism that involves the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase. The apoptotic pathway initiated by Peniciketal A is the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Experimental Protocols

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Peniciketal A (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of Peniciketal A in complete DMEM.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Peniciketal A. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

A549 cells

-

Peniciketal A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed A549 cells in 6-well plates and treat with Peniciketal A at the desired concentration for the specified time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Antioxidant Activity of Pyrrolomorpholine Spiroketals

A family of pyrrolomorpholine spiroketals has been synthesized and evaluated for their antioxidant properties. These compounds have shown the ability to inhibit the production of reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant activity of representative pyrrolomorpholine spiroketals against high glucose-induced ROS generation in rat mesangial cells is presented below.

| Compound | Cell Line | Assay | Endpoint | Result |

| Acortatarin A | Rat Mesangial Cells | ROS Assay | IC50 | 4.6 µM |

| Acortatarin B | Rat Mesangial Cells | ROS Assay | IC50 | 11 µM |

Experimental Protocol: Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular generation of ROS in response to a stimulus and the inhibitory effect of antioxidant compounds.

Materials:

-

Rat mesangial cells

-

High-glucose cell culture medium

-

Pyrrolomorpholine spiroketals

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture rat mesangial cells in high-glucose medium to induce oxidative stress.

-

Treat the cells with various concentrations of the pyrrolomorpholine spiroketals for a specified period.

-

Load the cells with the DCFH-DA probe, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Calculate the percentage of ROS inhibition compared to the untreated control and determine the IC50 values.

Anti-inflammatory Activity of LXM-10

LXM-10 is a spirocyclopiperazinium compound that has demonstrated significant anti-inflammatory effects in animal models.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of LXM-10 was evaluated using the carrageenan-induced paw edema model in mice.

| Compound | Animal Model | Assay | Endpoint | Result |

| LXM-10 | Mice | Carrageenan-induced paw edema | Inhibition of edema | Dose-dependent reduction |

Mechanism of Action: Modulation of Acetylcholine Receptors

LXM-10 is believed to exert its anti-inflammatory effects by activating α7 nicotinic and M₄ muscarinic acetylcholine receptors. This activation can lead to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][2]

Materials:

-

Male Swiss albino mice (20-25 g)

-

Carrageenan (1% w/v in sterile saline)

-

LXM-10

-

Vehicle (e.g., saline)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer LXM-10 or the vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Antimicrobial Activity of Spiropyrrolidines

A novel series of spiropyrrolidines has been synthesized and shown to possess promising antimicrobial activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) of representative spiropyrrolidines against Gram-positive and Gram-negative bacteria are summarized below.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Spiropyrrolidine 1 | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Spiropyrrolidine 2 | Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Spiropyrrolidine compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the spiropyrrolidine compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the absorbance at 600 nm.

References

In Vitro Anticancer Activity of Berkelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkelic acid, a novel spiroketal natural product, has emerged as a compound of interest in anticancer research due to its unique chemical structure and initial reports of potent and selective cytotoxic activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro anticancer activity of this compound. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways implicated in its mechanism of action. A significant focus is placed on addressing the conflicting reports of its efficacy, offering a nuanced perspective for researchers in the field.

Introduction

This compound is a structurally complex spiroketal isolated from an acid mine waste fungal extremophile, Penicillium sp..[1] Its novelty and biosynthetic origins have attracted considerable attention from both the natural products and synthetic chemistry communities. Initial biological evaluation of naturally sourced this compound revealed potent and selective anticancer activity, particularly against ovarian cancer cell lines.[1] However, subsequent studies on the total synthesis of this compound and its analogs have presented conflicting results regarding its bioactivity.[2] This guide aims to consolidate the existing data to provide a clear and concise resource for further investigation into the therapeutic potential of this compound.

Quantitative Data on Anticancer Activity

The primary quantitative data for the anticancer activity of naturally derived this compound comes from its evaluation in the National Cancer Institute's (NCI) 60-cell line screen.

Table 1: Growth Inhibition Data for Naturally Sourced this compound

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | OVCAR-3 (Ovarian Cancer) | Sulforhodamine B (SRB) assay | GI50 | 91 nM | [1] |

Note on Conflicting Data: A 2018 study on the total synthesis of (-)-Berkelic acid and its analogs reported that their synthetic material and analogs were found to be "devoid of activity" when evaluated against human cancer cell lines.[2] The authors of this study also noted that the originally assigned structure of this compound is unstable and equilibrates into a mixture of four diastereomers, which may account for the discrepancy in biological activity between the natural isolate and the synthetic versions.[2] Further research is required to resolve this critical issue.

Postulated Mechanism of Action

The precise molecular mechanisms underlying the reported anticancer activity of this compound are not yet fully elucidated. However, initial studies have identified two key enzyme targets, suggesting a multi-faceted mode of action.

Inhibition of Matrix Metalloproteinase-3 (MMP-3)

This compound has been shown to inhibit matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[3][4] Overexpression of MMP-3 has been linked to tumor progression, invasion, and metastasis in various cancers.[5] By inhibiting MMP-3, this compound may disrupt these processes.

Inhibition of Caspase-1

This compound also demonstrates inhibitory activity against caspase-1. Caspase-1 is a cysteine protease that plays a central role in inflammation and pyroptosis, a form of programmed cell death.[6][7] While the role of caspase-1 in cancer is complex and context-dependent, its inhibition can modulate the tumor microenvironment and cell death pathways.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the in vitro anticancer activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MMP-3 Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-3.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add purified active human MMP-3 enzyme and varying concentrations of this compound. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add a fluorogenic MMP-3 substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 325/395 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value for MMP-3 inhibition.

Caspase-1 Inhibition Assay (Fluorogenic)

This assay quantifies the inhibition of caspase-1 activity.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from cancer cells treated with an appropriate stimulus to induce caspase-1 activity.

-

Reaction Setup: In a 96-well plate, combine the cell lysate, reaction buffer, and varying concentrations of this compound.

-

Substrate Addition: Add a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

-

Fluorescence Measurement: Incubate at 37°C and measure the fluorescence (e.g., Ex/Em = 400/505 nm) at regular intervals.

-

Data Analysis: Determine the rate of substrate cleavage and calculate the IC50 value for caspase-1 inhibition by this compound.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its known inhibitory targets. It is critical to note that these pathways are hypothetical and have not been experimentally validated for this compound.

References

- 1. This compound, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A biosynthetically inspired synthesis of (-)-berkelic acid and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gallic acid downregulates matrix metalloproteinase-2 (MMP-2) and MMP-9 in human leukemia cells with expressed Bcr/Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berberine reduces both MMP-9 and EMMPRIN expression through prevention of p38 pathway activation in PMA-induced macrophages [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: evidence for the role of TNF-alpha and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Berberine on Gliomas via Inactivation of Caspase-1-Mediated IL-1β and IL-18 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Berkelic Acid: A Targeted Approach to Ovarian Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals on the Selective Cytotoxicity of Berkelic Acid Against Ovarian Cancer Cell Lines

Introduction

This compound, a novel spiroketal natural product, has emerged as a promising candidate in the landscape of targeted cancer therapies. Isolated from an extremophilic Penicillium species, this unique molecule has demonstrated potent and selective cytotoxic activity against ovarian cancer cells.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's selectivity for ovarian cancer cell lines, including available quantitative data, detailed experimental protocols for its evaluation, and a conceptual framework for its potential mechanism of action.

Selectivity and Potency of this compound

The initial discovery and subsequent evaluation of this compound's anticancer properties were conducted through the National Cancer Institute's (NCI) extensive NCI-60 human tumor cell line screen. This screening program assesses the growth-inhibitory effects of compounds against a panel of 60 different human cancer cell lines, providing a broad perspective on a compound's activity and selectivity.

Quantitative Analysis of Cytotoxicity

This compound (NSC 727412) exhibited notable potency and selectivity for ovarian cancer cell lines within the NCI-60 panel. The primary metric used in this screen is the GI50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

The following table summarizes the GI50 values for this compound against the ovarian cancer cell lines included in the NCI-60 screen. For comparative purposes, data from a selection of other cancer cell lines are also presented to highlight the compound's selectivity.

| Cell Line Panel | Cell Line Name | GI50 (M) | -log(GI50) |

| Ovarian | OVCAR-3 | 9.12E-08 | 7.04 |

| OVCAR-4 | 1.35E-07 | 6.87 | |

| OVCAR-5 | 1.17E-07 | 6.93 | |

| OVCAR-8 | 1.55E-07 | 6.81 | |

| IGROV1 | 1.41E-07 | 6.85 | |

| SK-OV-3 | 1.86E-07 | 6.73 | |

| Colon | COLO 205 | 1.62E-07 | 6.79 |

| HCT-116 | 1.91E-07 | 6.72 | |

| HT29 | 1.74E-07 | 6.76 | |

| Leukemia | CCRF-CEM | >1.00E-04 | <4.00 |

| K-562 | >1.00E-04 | <4.00 | |

| MOLT-4 | >1.00E-04 | <4.00 | |

| Melanoma | LOX IMVI | 1.70E-07 | 6.77 |

| MALME-3M | 1.58E-07 | 6.80 | |

| UACC-62 | 1.48E-07 | 6.83 | |

| Non-Small Cell Lung | NCI-H460 | 1.78E-07 | 6.75 |

| NCI-H522 | 1.66E-07 | 6.78 | |

| Renal | 786-0 | 1.51E-07 | 6.82 |

| A498 | 1.70E-07 | 6.77 |

Data obtained from the NCI Developmental Therapeutics Program database for NSC 727412 (this compound).

The data clearly indicates that this compound is most potent against the OVCAR-3 ovarian cancer cell line, with a GI50 value in the nanomolar range (91.2 nM). While it shows activity against other solid tumor cell lines, its significantly lower potency against leukemia cell lines suggests a degree of selectivity. The lack of data on normal, non-cancerous ovarian cell lines in the NCI-60 screen necessitates further investigation to definitively establish its therapeutic window.

Experimental Protocols

The evaluation of this compound's anticancer activity in the NCI-60 screen was performed using the Sulforhodamine B (SRB) assay. This colorimetric assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content.

NCI-60 Sulforhodamine B (SRB) Assay Protocol

This protocol outlines the standardized procedure employed by the NCI for the in vitro screening of compounds like this compound.

1. Cell Plating:

-

Human tumor cell lines from the NCI-60 panel are propagated in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

The stock solution is serially diluted to five 10-fold concentrations.

-

100 µL of each diluted compound solution is added to the appropriate wells, and the plates are incubated for an additional 48 hours.

3. Cell Fixation and Staining:

-

After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

-

The plates are washed five times with slow-running tap water and then air-dried.

-

100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

-

Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

4. Measurement and Data Analysis:

-

The bound SRB is solubilized by adding 200 µL of 10 mM Tris base solution to each well.

-

The optical density (OD) is measured at 515 nm using an automated plate reader.

-

The percentage of cell growth is calculated for each compound concentration relative to the control (untreated) wells.

-

The GI50 value is determined from the dose-response curves.

Visualizing Experimental Workflow and Logical Relationships

To better understand the processes involved in evaluating and understanding the action of this compound, the following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathways affected by this compound in ovarian cancer cells have not yet been fully elucidated in published literature, its potent and selective activity suggests a targeted mechanism rather than general toxicity. Based on the behavior of other targeted anticancer agents and the known biology of ovarian cancer, a hypothetical mechanism of action can be proposed, focusing on the induction of apoptosis.

Many targeted therapies exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. In ovarian cancer, pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated, leading to uncontrolled cell growth and resistance to apoptosis. It is plausible that this compound interacts with a critical component of one or more of these pathways, or a related pathway, to trigger programmed cell death.

The following diagram illustrates a hypothetical signaling cascade leading to apoptosis that could be influenced by this compound.

This proposed pathway suggests that this compound may bind to a specific cellular target, leading to the inhibition of pro-survival signals and the activation of pro-apoptotic pathways. This shift in the signaling balance would then converge on the Bcl-2 family of proteins, key regulators of the intrinsic apoptotic pathway, ultimately leading to the activation of caspases and the execution of programmed cell death.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel therapeutic for ovarian cancer, demonstrating potent and selective activity against the OVCAR-3 cell line. The publicly available NCI-60 data provides a valuable starting point for understanding its spectrum of activity.

However, to advance this compound towards clinical application, several key areas require further investigation:

-

Target Identification and Mechanism of Action: Elucidating the precise molecular target(s) of this compound is paramount. This will enable a deeper understanding of its mechanism of action and facilitate the development of more potent and selective analogs.

-

Comprehensive Selectivity Profiling: Testing this compound against a broader panel of ovarian cancer cell lines with diverse genetic backgrounds, as well as against a variety of normal, non-cancerous cell types (especially normal ovarian epithelial cells), is crucial to confirm its selectivity and establish a therapeutic index.

-

In Vivo Efficacy: Preclinical studies in relevant animal models of ovarian cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique structure and selective bioactivity of this compound make it a compelling subject for further research and development in the pursuit of more effective treatments for ovarian cancer. The data and protocols presented in this guide serve as a foundational resource for scientists and clinicians working to unlock the full therapeutic potential of this novel natural product.

References

Physicochemical Properties of (-)-Berkelic Acid: A Technical Guide

Abstract

(-)-Berkelic acid is a complex polyketide natural product, first isolated from an extremophilic Penicillium species found in the acidic, metal-rich waters of the Berkeley Pit mine in Montana, USA.[1][2] This unique spiroketal-containing molecule has garnered significant interest from the scientific community due to its novel structure and notable biological activity, including selective cytotoxicity against the OVCAR-3 human ovarian cancer cell line and inhibitory effects on enzymes such as matrix metalloproteinase-3 (MMP-3) and caspase-1.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of (-)-Berkelic acid, detailed experimental protocols for their determination, and visualizations of its biological context and analytical workflows. This document is intended for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The complex structure of (-)-Berkelic acid dictates its physicochemical behavior. While extensive experimental characterization is not fully available in the public domain, a combination of reported experimental data and computationally predicted values provides a foundational understanding of the molecule.

Structural and General Properties

| Property | Value | Data Type | Source |

| IUPAC Name | (3S,3'R,4'R,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid | Systematic | PubChem[4] |

| Molecular Formula | C₂₉H₄₀O₉ | --- | PubChem[4] |

| Molecular Weight | 532.6 g/mol | Computed | PubChem[4] |

| CAS Number | 905305-61-5 | --- | Wikipedia[5] |

| Appearance | Not Reported | --- | --- |

| Melting Point | Not Reported | --- | --- |

| Boiling Point | Not Reported | --- | --- |

Solubility and Partitioning Properties

| Property | Value | Data Type | Source |

| pKa | Not Reported | --- | --- |

| Solubility | Not Reported | --- | --- |

| XLogP3 | 5.5 | Computed | PubChem[4] |

Optical Properties

| Property | Value | Data Type | Source |

| Optical Rotation ([α]²²D) | -83.5 (c=0.0113, MeOH) | Experimental (Natural) | Wu, et al.[6] |

| Optical Rotation ([α]²²D) | -115.5 (c=0.55, MeOH) | Experimental (Synthetic) | Wu, et al.[6] |

Note: The difference in optical rotation between the natural and synthetic samples may be attributable to the low concentration used for the natural product analysis.[6]

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of Berkelic acid are not explicitly published. However, the following sections describe standard methodologies that are broadly applicable for determining these key parameters for complex natural products.

Determination of Acid Dissociation Constant (pKa)

The pKa of this compound, which possesses a carboxylic acid and a phenolic hydroxyl group, can be determined using potentiometric or spectrophotometric titration. An NMR-based titration method offers high precision for complex molecules.

Protocol: NMR-Based pH Titration

-

Sample Preparation: Prepare a stock solution of (-)-Berkelic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixed aqueous-organic system if solubility is a concern).

-

Titration Setup: Create a series of NMR tubes containing the analyte solution. Add precise, incremental amounts of a strong acid (e.g., DCl) and a strong base (e.g., NaOD) to span a wide pH range.

-

pH Measurement: The precise pH of each sample must be determined using a calibrated pH meter suitable for the solvent system.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample. The chemical shifts of protons near the acidic centers (e.g., on the aromatic ring or adjacent to the carboxylic acid) will change as a function of the ionization state.

-

Data Analysis: Plot the change in chemical shift (δ) of a reporter proton against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[7]

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

-

Equilibration: Add an excess amount of solid (-)-Berkelic acid to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

-

Agitation: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[2][8]

Determination of Optical Rotation

Optical rotation is measured using a polarimeter to confirm the chiral nature of the molecule.

Protocol: Polarimetry

-

Sample Preparation: Accurately weigh a sample of (-)-Berkelic acid and dissolve it in a known volume of a spectroscopic-grade solvent (e.g., Methanol) to achieve a precise concentration (c), expressed in g/mL.[6]

-

Instrument Setup: Calibrate the polarimeter using a solvent blank. Use a sodium D-line lamp as the light source (589 nm).

-

Measurement: Fill a polarimeter cell of a known path length (l), measured in decimeters (dm), with the sample solution.

-

Data Acquisition: Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) . The temperature and wavelength should be reported alongside the value.[9][10]

Visualizations

Biological Activity Workflow

The known biological targets of (-)-Berkelic acid include MMP-3 and caspase-1, and it exhibits cytotoxic effects on the OVCAR-3 cell line. This suggests a potential mechanism involving the modulation of pathways related to apoptosis and extracellular matrix remodeling.

Caption: Postulated mechanism of (-)-Berkelic acid's anticancer activity.

Experimental Workflow for Solubility Determination

The diagram below outlines the logical steps for determining the thermodynamic solubility of (-)-Berkelic acid using the standard shake-flask method.

Caption: Workflow for shake-flask solubility determination.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound | C29H40O9 | CID 139584175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis of (−)-Berkelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Application Notes & Protocols: Total Synthesis of (-)-Berkelic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Berkelic acid, a potent natural product with significant anticancer activity. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in the replication and further investigation of this complex molecule.

Introduction

(-)-Berkelic acid is a structurally unique spiroketal isolated from an extremophilic Penicillium species found in the Berkeley Pit Lake in Montana.[1] It exhibits potent and selective activity against the human ovarian cancer cell line OVCAR-3 with a GI50 of 91 nM.[1][2][3] Its complex tetracyclic framework, featuring a chroman/isochroman spiroketal skeleton and six stereogenic centers, has made it a challenging and attractive target for total synthesis.[1] Several successful total syntheses have been reported, each employing unique strategies to construct the core structure and install the requisite stereochemistry.[4][5][6] This document focuses on a concise and efficient eight-step asymmetric synthesis, providing detailed protocols for its key transformations.

Retrosynthetic Analysis

A common retrosynthetic strategy involves disconnecting the tetracyclic core at the spiroketal linkage and the side chain. One of the most concise approaches features a late-stage installation of the side chain via a nickel-catalyzed reductive coupling. The tetracyclic core is envisioned to arise from a one-pot deprotection and spiroacetalization of a substituted isochroman precursor. This isochroman itself can be constructed via a Catellani reaction/oxa-Michael cascade.

Caption: Retrosynthetic analysis of (-)-Berkelic acid.

Experimental Protocols

The following protocols are adapted from the eight-step total synthesis reported by Zhou and coworkers.[4][7]

Key Synthetic Steps & Data

| Step | Transformation | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Catellani Reaction/oxa-Michael Cascade | Pd(OAc)₂, XPhos, NBE-CO₂K, Cs₂CO₃ | NMP | 60 | 23 | - |

| 2 | Hydrogenation & Spiroacetalization | H₂, Pd/C, TsOH·H₂O | MeOH | RT | 12.5 | 65 (2 steps) |

| 3 | Iodination | I₂, PPh₃, Imidazole | DCM | RT | 3 | 92 |

| 4 | Ni-catalyzed Reductive Coupling | NiCl₂(dme), dmbpy, Mn | DMA | 0 | 5-10 | 75 |

| 5 | Ester Hydrolysis | (Bu₃Sn)₂O | Toluene | 115 | 8 | 85 |

Protocol 1: Synthesis of the Tetracyclic Core via Catellani Reaction, Hydrogenation, and Spiroacetalization

This protocol outlines the construction of the key tetracyclic intermediate.

Caption: Workflow for the synthesis of the tetracyclic core.

Step 1: Catellani Reaction/oxa-Michael Cascade [8]

-

To a solution of the aryl iodide starting material in N-methyl-2-pyrrolidone (NMP), add Pd(OAc)₂, XPhos, and NBE-CO₂K.

-

The chiral epoxide and enone are then added to the reaction mixture.

-

The mixture is heated to 60 °C for 12 hours.

-

After cooling, Cs₂CO₃ is added, and the reaction is stirred for an additional 11 hours.

-

The reaction is then worked up by extraction with an organic solvent and purified by column chromatography to yield the isochroman intermediate.

Step 2: Hydrogenation and Spiroacetalization [8]

-

The isochroman intermediate is dissolved in methanol (MeOH).

-

Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere for 30 minutes.

-

The catalyst is filtered off, and p-toluenesulfonic acid monohydrate (TsOH·H₂O) is added to the filtrate.

-

The reaction is stirred for 12 hours at room temperature.

-

The product, the tetracyclic spiroketal, is isolated after aqueous workup and purification. This one-pot process establishes four new stereocenters with high stereocontrol.[4]

Protocol 2: Completion of the Total Synthesis

This section details the final steps to afford (-)-Berkelic acid.

Step 3: Iodination [8]

-

The tetracyclic spiroketal is dissolved in dichloromethane (DCM).

-

Triphenylphosphine (PPh₃), imidazole, and iodine (I₂) are added sequentially.

-

The reaction is stirred at room temperature for 3 hours.

-

The resulting iodide is purified by column chromatography.

Step 4: Ni-catalyzed Reductive Coupling [8]

-

In a glovebox, a mixture of NiCl₂(dme), 4,4′-dimethyl-2,2′-bipyridine (dmbpy), and manganese (Mn) powder is prepared in N,N-dimethylacetamide (DMA).

-

The iodide from the previous step and the side chain fragment are added, and the reaction is stirred at 0 °C for 5-10 hours.

-

The coupled product is obtained after quenching, extraction, and chromatographic purification.

Step 5: Final Deprotection (Ester Hydrolysis) [8]

-

The product from the reductive coupling is dissolved in toluene.

-

Hexabutyldistannoxane ((Bu₃Sn)₂O) is added.

-

The reaction mixture is heated to 115 °C for 8 hours.

-

Purification by chromatography yields (-)-Berkelic acid.

Biological Activity and Significance

(-)-Berkelic acid has garnered significant attention due to its potent and selective cytotoxic activity against the OVCAR-3 human ovarian cancer cell line.[1] It has also been shown to exhibit moderate inhibitory activity against matrix metalloproteinase MMP-3 and caspase-1.[1] The unique spiroketal structure is crucial for its biological activity. The development of a concise and scalable total synthesis is vital for several reasons:

-

Supply: The natural source of (-)-Berkelic acid is an extremophilic fungus, making large-scale isolation challenging.[1][6] Synthetic routes provide a reliable source of the material for further studies.

-

Analogue Synthesis: An efficient synthetic route allows for the creation of analogues to probe the structure-activity relationship (SAR) and potentially develop more potent or selective therapeutic agents.[9][10]

-

Target Identification: Sufficient quantities of the natural product are required for biochemical and cellular studies to identify its molecular target and elucidate its mechanism of action.

Caption: Significance and biological profile of (-)-Berkelic acid.

Conclusion

The total synthesis of (-)-Berkelic acid represents a significant achievement in modern organic chemistry. The development of concise and stereoselective routes, such as the eight-step synthesis highlighted here, provides a platform for the production of this valuable natural product and its analogues for further investigation in cancer research and drug development. The detailed protocols and strategic overview provided in these notes are intended to facilitate these future endeavors.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. umimpact.umt.edu [umimpact.umt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scalable total synthesis of (-)-berkelic acid by using a protecting-group-free strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Concise Total Synthesis of (-)-Berkelic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A biosynthetically inspired synthesis of (-)-berkelic acid and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable Synthesis Strategies for Berkelic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid, a fungal metabolite isolated from an extremophilic Penicillium species, has garnered significant attention due to its unique molecular architecture and promising biological activity, including potent and selective inhibition of matrix metalloproteinase-3 (MMP-3) and caspase-1, as well as notable activity against the OVCAR-3 human ovarian cancer cell line. The complex tetracyclic structure, featuring a spiroketal core and multiple stereocenters, presents a formidable challenge for chemical synthesis. The limited availability from natural sources necessitates the development of efficient and scalable synthetic routes to enable further biological evaluation and drug development efforts. This document provides detailed application notes and protocols for three prominent scalable synthesis strategies for (-)-Berkelic acid, developed by the research groups of Fañanás/Rodríguez, Zhou/Qu, and Kigoshi.

Comparative Overview of Scalable Synthetic Strategies

The following table summarizes the key quantitative data for the three discussed scalable synthetic routes to (-)-Berkelic acid, providing a basis for comparison of their efficiency and practicality.

| Parameter | Fañanás/Rodríguez (2012) | Zhou/Qu (2020) | Hanada/Yoshida/Kigoshi (2024) |

| Total Steps | 7 | 8 | 10 |

| Overall Yield | Not explicitly stated | ~15% | ~11% |

| Key Strategy | Protecting-group-free synthesis, Silver-catalyzed cascade | Catellani reaction/oxa-Michael cascade, Late-stage Ni-catalyzed coupling | Scalable triol synthesis, Regioselective spiroacetal/pyran formation |

| Scalability | Key steps demonstrated on gram scale | Not explicitly stated | Scalable synthesis of a key intermediate demonstrated |

Strategy 1: Protecting-Group-Free Synthesis (Fañanás/Rodríguez)

This strategy is distinguished by its efficiency and avoidance of protecting groups for hydroxyl functionalities, which significantly shortens the synthetic sequence. A key feature is a silver-catalyzed cascade reaction to construct the polycyclic core in a single step from simple starting materials. All but the final step have been successfully performed on a gram scale.

Experimental Workflow

Key Experimental Protocol: Silver-Catalyzed Cascade for Tetracyclic Core Formation

Objective: To construct the tetracyclic core of this compound in a single step.

Materials:

-

ortho-alkynylsalicylaldehyde derivative

-

Chiral pentynol derivative

-

Silver(I) catalyst (e.g., AgOTf, AgNTf2)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the ortho-alkynylsalicylaldehyde derivative (1.0 eq) in anhydrous solvent under an inert atmosphere, add the chiral pentynol derivative (1.1 eq).

-

Add the silver(I) catalyst (0.1 eq) to the reaction mixture.

-

Stir the reaction at the designated temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.